
Ivacaftor Carboxylic Acid O-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ivacaftor Carboxylic Acid O-Glucuronide is a metabolite of Ivacaftor, a drug used in the treatment of cystic fibrosis. Ivacaftor itself is a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, which helps improve the function of the CFTR protein in patients with specific genetic mutations. This compound is formed through the glucuronidation process, where Ivacaftor is conjugated with glucuronic acid, enhancing its solubility and facilitating its excretion from the body.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Ivacaftor Carboxylic Acid O-Glucuronide involves the glucuronidation of Ivacaftor. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include a buffered aqueous solution at a physiological pH and temperature .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Ivacaftor Carboxylic Acid O-Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction increases the compound’s water solubility, facilitating its excretion .
Common Reagents and Conditions:
Reagents: Uridine diphosphate glucuronic acid (UDPGA), UDP-glucuronosyltransferase (UGT)
Conditions: Buffered aqueous solution, physiological pH, and temperature.
Major Products: The major product of the glucuronidation reaction is this compound itself, which is more water-soluble and easily excreted from the body .
Wissenschaftliche Forschungsanwendungen
Ivacaftor Carboxylic Acid O-Glucuronide has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of Ivacaftor and its derivatives.
Biology: Helps in understanding the metabolic pathways and the role of glucuronidation in drug metabolism.
Medicine: Provides insights into the pharmacokinetics and pharmacodynamics of Ivacaftor, aiding in the development of more effective treatments for cystic fibrosis.
Industry: Used in the quality control of Ivacaftor production to ensure the absence of unwanted metabolites.
Wirkmechanismus
Ivacaftor Carboxylic Acid O-Glucuronide exerts its effects through the process of glucuronidation. The enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of glucuronic acid from UDPGA to Ivacaftor, forming the glucuronide conjugate. This process enhances the solubility of Ivacaftor, facilitating its excretion from the body . The molecular targets involved include the CFTR protein and the UGT enzymes .
Vergleich Mit ähnlichen Verbindungen
Lumacaftor: Another CFTR potentiator used in combination with Ivacaftor for the treatment of cystic fibrosis.
Tezacaftor: Similar to Lumacaftor, used in combination with Ivacaftor to enhance CFTR function.
Elexacaftor: A newer CFTR potentiator used in combination with Ivacaftor and Tezacaftor for a more comprehensive treatment approach.
Uniqueness: Ivacaftor Carboxylic Acid O-Glucuronide is unique due to its specific role in the metabolism of Ivacaftor. Unlike other CFTR potentiators, it is a direct metabolite formed through glucuronidation, providing valuable insights into the drug’s pharmacokinetics and aiding in the development of more effective treatments for cystic fibrosis .
Eigenschaften
Molekularformel |
C30H34N2O11 |
|---|---|
Molekulargewicht |
598.6 g/mol |
IUPAC-Name |
(2S,3S,6S)-6-[4-tert-butyl-2-(2-carboxypropan-2-yl)-5-[(4-oxo-1H-quinoline-3-carbonyl)amino]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H34N2O11/c1-29(2,3)15-10-16(30(4,5)28(40)41)19(42-27-23(36)21(34)22(35)24(43-27)26(38)39)11-18(15)32-25(37)14-12-31-17-9-7-6-8-13(17)20(14)33/h6-12,21-24,27,34-36H,1-5H3,(H,31,33)(H,32,37)(H,38,39)(H,40,41)/t21?,22-,23?,24-,27+/m0/s1 |
InChI-Schlüssel |
LVTBJZLLTWQAPD-QWCOUCEUSA-N |
Isomerische SMILES |
CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O[C@H]4C(C([C@@H]([C@H](O4)C(=O)O)O)O)O)C(C)(C)C(=O)O |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C(C)(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


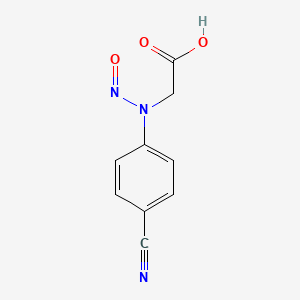
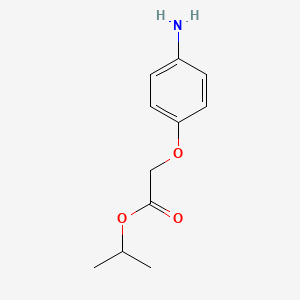
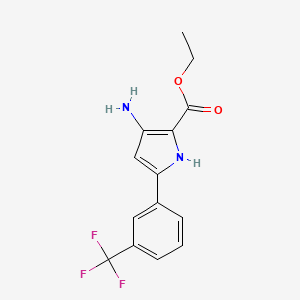
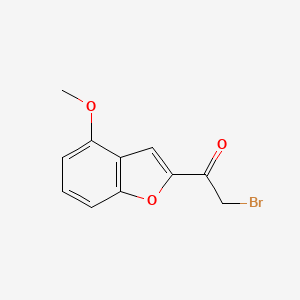
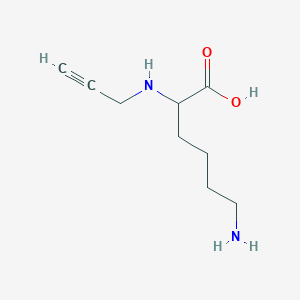
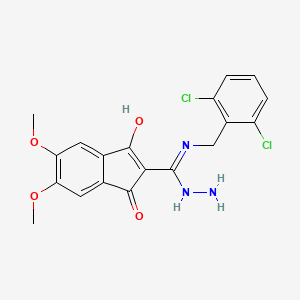



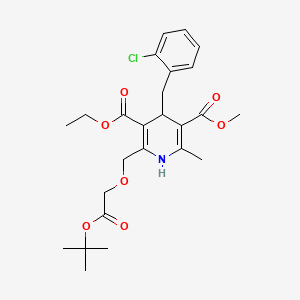



![Methyl 1-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-3-carboxylate](/img/structure/B13862063.png)
